molecular formula C22H23NO6S B162376 Glycopril CAS No. 135038-56-1

Glycopril

Cat. No. B162376
M. Wt: 429.5 g/mol
InChI Key: IVBOFTGCTWVBLF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycopril is a glycosylated protein that has gained significant attention in the field of biochemistry and molecular biology. It is a promising molecule that has the potential to revolutionize the field of drug discovery and development. Glycopril is a complex molecule that requires careful synthesis and characterization before it can be used in scientific research applications.

Mechanism Of Action

The mechanism of action of Glycopril is complex and not fully understood. However, it is believed that Glycopril works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, the prevention of amyloid plaque formation in the brain, and the regulation of blood sugar levels.

Biochemical And Physiological Effects

The biochemical and physiological effects of Glycopril are significant. Glycopril has been shown to have anti-tumor properties, prevent the formation of amyloid plaques in the brain, and regulate blood sugar levels. Additionally, Glycopril has been shown to have immunomodulatory effects, which can help to boost the immune system and prevent the development of certain diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Glycopril in lab experiments is that it is a highly specific molecule that can target specific enzymes and cellular processes. Additionally, Glycopril is a stable molecule that can be easily synthesized in large quantities. However, one of the limitations of using Glycopril in lab experiments is that it is a complex molecule that requires careful handling and storage to maintain its stability and purity.

Future Directions

There are many future directions for research involving Glycopril. One area of research is the development of new synthesis methods that can improve the efficiency and purity of Glycopril. Another area of research is the identification of new drug targets for Glycopril that can be used to treat a wider range of diseases. Additionally, research is needed to better understand the mechanism of action of Glycopril and its potential side effects.

Synthesis Methods

The synthesis of Glycopril is a complex process that requires the use of advanced techniques in biochemistry and molecular biology. The most common method for synthesizing Glycopril is through chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to combine the amino acids and sugars that make up the Glycopril molecule. The process of chemical synthesis is time-consuming and requires a high degree of precision to ensure the purity of the final product.

Scientific Research Applications

Glycopril has a wide range of applications in scientific research. One of the most promising applications of Glycopril is in the field of drug discovery and development. Glycopril has the potential to be used as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Glycopril can also be used as a diagnostic tool for the detection of certain diseases.

properties

CAS RN

135038-56-1

Product Name

Glycopril

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate

InChI

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1

InChI Key

IVBOFTGCTWVBLF-GOSISDBHSA-N

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Other CAS RN

135038-56-1

synonyms

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester
glycopril

Origin of Product

United States

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